Cas no 23135-16-2 (1-Chloro-4-(1,2-dibromoethyl)benzene)

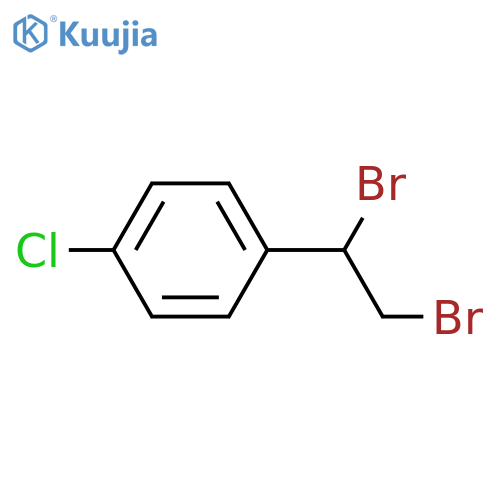

23135-16-2 structure

商品名:1-Chloro-4-(1,2-dibromoethyl)benzene

1-Chloro-4-(1,2-dibromoethyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene,1-chloro-4-(1,2-dibromoethyl)-

- 1-Chloro-4-(1,2-dibromoethyl)benzene

- 1-(4-Chlorphenyl)-1.2-dibromaethan

- 1,2-dibromo-(4-chloro)-phenyl ethane

- 1,2-dibromo-1-(4-chloro)phenylethane

- 1-Chlor-4-(1,2-dibrom-aethyl)-benzol

- 1-chloro-4-(1,2-dibromo-ethyl)-benzene

- 4-Chlor-<1.2-dibrom-ethyl>-benzol

- Benzene,1-chloro-4-(1,2-dibromoethyl)

- 1-Chloro-4-(1,2-dibromoethyl)benzene, 97%

- AKOS025294956

- Benzene, 1-chloro-4-(1,2-dibromoethyl)-

- BS-22079

- SCHEMBL9370511

- DTXSID90464874

- 23135-16-2

- G81211

-

- MDL: MFCD00634325

- インチ: InChI=1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2

- InChIKey: LBLPNCDPGCZTRP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(Br)CBr)=CC=1

計算された属性

- せいみつぶんしりょう: 295.86000

- どういたいしつりょう: 295.86030g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.849

- ゆうかいてん: 45-49 °C

- ふってん: 289.7°C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 1.613

- PSA: 0.00000

- LogP: 4.17090

1-Chloro-4-(1,2-dibromoethyl)benzene セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-51/53

- セキュリティの説明: 26-61

-

危険物標識:

- リスク用語:R36/37/38; R51/53

1-Chloro-4-(1,2-dibromoethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C365668-1g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 1g |

$ 64.00 | 2023-04-18 | ||

| TRC | C365668-5g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 5g |

$ 150.00 | 2023-04-18 | ||

| A2B Chem LLC | AB21997-25g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | ≥ 98 % | 25g |

$427.00 | 2023-12-31 | |

| A2B Chem LLC | AB21997-100g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | ≥ 98 % | 100g |

$1139.00 | 2023-12-31 | |

| A2B Chem LLC | AB21997-1g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 98% | 1g |

$75.00 | 2024-04-20 | |

| 1PlusChem | 1P002MR1-1g |

Benzene, 1-chloro-4-(1,2-dibromoethyl)- |

23135-16-2 | 98% | 1g |

$83.00 | 2025-02-19 | |

| Chemenu | CM342656-100g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 95%+ | 100g |

$686 | 2022-06-11 | |

| Chemenu | CM342656-25g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 95%+ | 25g |

$229 | 2022-06-11 | |

| TRC | C365668-2.5g |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 2.5g |

$ 92.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 674982-10G |

1-Chloro-4-(1,2-dibromoethyl)benzene |

23135-16-2 | 97% | 10G |

¥730.12 | 2022-02-24 |

1-Chloro-4-(1,2-dibromoethyl)benzene 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

23135-16-2 (1-Chloro-4-(1,2-dibromoethyl)benzene) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量